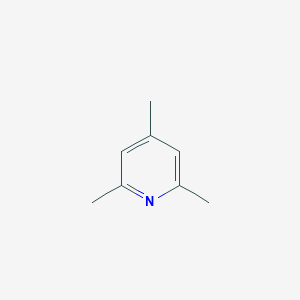

2,4,6-Trimethylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2,4,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZVCCNYKMEVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Record name | COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051561 | |

| Record name | 2,4,6-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Colorless liquid with an aromatic odor; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Collidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

170.4 °C | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

58 °C, 136 °F | |

| Record name | 2,4,6-Collidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids; miscible with ether, Sol in acetone, Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.913 @ 20 °C/20 °C | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.99 [mmHg], 1.99 mm Hg @ 25 °C | |

| Record name | 2,4,6-Collidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2985 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

29611-84-5, 108-75-8 | |

| Record name | COLLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21576 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Collidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Collidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,4,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IE4BK5J5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-44.5 °C | |

| Record name | 2,4,6-COLLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/57 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethylpyridine: Core Basic Properties for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,4,6-trimethylpyridine (also known as sym-collidine), a versatile and sterically hindered non-nucleophilic base crucial in modern organic synthesis. This document details its physicochemical characteristics, spectral data, and key applications, with a focus on providing actionable experimental protocols for its use in dehydrohalogenation, esterification, and the conversion of alcohols to alkyl halides. The information is structured to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective utilization of this important synthetic tool.

Introduction

This compound is a heterocyclic aromatic organic compound and a substituted derivative of pyridine (B92270).[1] At room temperature, it is a colorless to pale yellow liquid with a characteristic pungent, amine-like odor.[1][2] Its utility in organic synthesis stems from the steric hindrance provided by the three methyl groups on the pyridine ring, which shield the basic nitrogen atom. This steric crowding prevents it from acting as a nucleophile while allowing it to function effectively as a proton scavenger.[1] This unique property makes it an invaluable reagent in a variety of chemical transformations where a strong, non-nucleophilic base is required.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [4] |

| Molecular Weight | 121.18 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Odor | Pungent, aromatic | [1] |

| Density | 0.917 g/mL at 25 °C | [5] |

| Melting Point | -43 °C | [5] |

| Boiling Point | 171-172 °C | [5] |

| Flash Point | 55 °C (closed cup) | [1] |

| Refractive Index (n20/D) | 1.498 | [1] |

| pKa | 7.4 | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble | [3] |

| Methanol | Soluble | [3] |

| Ethanol | Soluble | [1] |

| Diethyl ether | Miscible | [6] |

| Chloroform | Soluble | [1] |

| Benzene | Soluble | [1] |

| Toluene | Soluble | [1] |

| Acetone (B3395972) | Soluble | [1] |

| Dilute Acids | Soluble | [6] |

Spectral Data

The following table summarizes key spectral information for this compound, which is essential for its identification and characterization.

Table 3: Spectral Data for this compound

| Spectral Data Type | Key Peaks/Values | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): 2.24 (s, 6H, 2,6-CH₃), 2.48 (s, 3H, 4-CH₃), 6.86 (s, 2H, 3,5-H) | [7] |

| ¹³C NMR (CDCl₃) | δ (ppm): 17.9, 20.9, 129.7, 130.3, 134.9, 139.9, 160.1 | [7] |

| IR (KBr, cm⁻¹) | 2990 (vs), 1618 (s), 1463 (s), 1386 (s), 1313 (s), 1030 (s), 1005 (s), 828 (br) | [8] |

| Mass Spectrum (m/z) | 121 (M+), 120, 106, 79, 77 | [4] |

Synthesis and Purification

Synthesis

The industrial synthesis of this compound is typically achieved through the vapor-phase reaction of acetone and ammonia (B1221849) over an alumina-based catalyst at elevated temperatures (400–500 °C), followed by purification via distillation.[1][2] A classical laboratory synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of ethyl acetoacetate, acetaldehyde, and ammonia.[9][10]

Purification

Commercial grades of this compound may require purification before use in sensitive reactions. A common laboratory procedure involves distillation from calcium hydride (CaH₂) to remove water and other impurities.[8]

Applications in Synthesis: Experimental Protocols

This compound's role as a sterically hindered, non-nucleophilic base is pivotal in numerous organic transformations. Detailed experimental protocols for some of its key applications are provided below.

Dehydrohalogenation of Alkyl Halides

This compound is an effective base for promoting the elimination of hydrogen halides from alkyl halides to form alkenes, particularly when a mild, non-nucleophilic base is required to avoid competing substitution reactions.[9]

Experimental Protocol: Dehydrohalogenation of an Alkyl Bromide

Materials:

-

Alkyl bromide (1.0 equiv)

-

This compound (1.5 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alkyl bromide and anhydrous DMF.

-

Add this compound to the solution via syringe.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer, and wash it sequentially with 1 M HCl (to remove excess this compound), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to afford the desired alkene.

Esterification of Sterically Hindered Carboxylic Acids

This compound can be employed as a base in esterification reactions, particularly for sterically hindered substrates where other bases might lead to side reactions. It is often used in conjunction with coupling agents.

Experimental Protocol: Esterification using a Coupling Agent

Materials:

-

Sterically hindered carboxylic acid (1.0 equiv)

-

Alcohol (1.2 equiv)

-

This compound (2.0 equiv)

-

Coupling agent (e.g., TBTU, HATU) (1.1 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, alcohol, and this compound in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the coupling agent portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude ester by flash column chromatography.

Conversion of Alcohols to Alkyl Halides

In the synthesis of alkyl chlorides from alcohols using thionyl chloride (SOCl₂), this compound is used to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.[11][12][13]

Experimental Protocol: Synthesis of an Alkyl Chloride from a Secondary Alcohol

Materials:

-

Secondary alcohol (1.0 equiv)

-

Thionyl chloride (SOCl₂) (1.2 equiv)

-

This compound (1.5 equiv)

-

Anhydrous diethyl ether

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve the secondary alcohol and this compound in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride dropwise from the dropping funnel to the stirred solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkyl chloride.

-

Purify the product by distillation or column chromatography if necessary.

Visualizations of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows involving this compound.

Caption: E2 Dehydrohalogenation Mechanism.

Caption: Alcohol to Alkyl Chloride Workflow.

Caption: Hindered Esterification Logic Flow.

Conclusion

This compound is a cornerstone reagent in organic synthesis, prized for its unique combination of basicity and steric hindrance. Its application as a non-nucleophilic base enables a wide range of synthetic transformations with high efficiency and selectivity. This guide has provided a detailed overview of its fundamental properties, along with practical experimental protocols and mechanistic insights, to aid researchers in its effective application. A thorough understanding of the principles and procedures outlined herein will facilitate the successful use of this compound in the synthesis of complex molecules, particularly within the pharmaceutical and materials science industries.

References

- 1. Page loading... [guidechem.com]

- 2. US4701529A - Single pass process for making trimethyl pyridine - Google Patents [patents.google.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. This compound | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 99% (GC), liquid, puriss. p.a. | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [drugfuture.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. brainly.in [brainly.in]

- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 12. reactionweb.io [reactionweb.io]

- 13. m.youtube.com [m.youtube.com]

The Pivotal Role of 2,4,6-Trimethylpyridine in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylpyridine, also known as 2,4,6-collidine, is a heterocyclic organic compound widely utilized in organic synthesis.[1] Its unique combination of steric hindrance and basicity makes it an invaluable tool for a variety of chemical transformations. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in its effective application.

Core Properties and Physicochemical Data

This compound is a colorless to pale yellow liquid with a characteristic pyridine-like odor.[2] The three methyl groups on the pyridine (B92270) ring, particularly the two at the 2- and 6-positions, create significant steric hindrance around the nitrogen atom. This steric bulk is the primary reason for its utility as a non-nucleophilic base. While the nitrogen lone pair is available to abstract protons, it is physically blocked from attacking electrophilic centers, thus minimizing unwanted side reactions like substitutions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [2] |

| Molar Mass | 121.18 g/mol | [1] |

| pKa of conjugate acid | 7.43 (at 25 °C) | [1] |

| Boiling Point | 171–172 °C | [1] |

| Density | 0.917 g/mL at 25 °C | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

Key Applications in Organic Synthesis

The primary role of this compound in organic chemistry is as a sterically hindered, non-nucleophilic base. This property is exploited in several key reaction types.

Dehydrohalogenation Reactions

This compound is highly effective in promoting elimination reactions of alkyl halides to form alkenes.[4] It acts as a base to remove a proton from a carbon atom adjacent to the halogen-bearing carbon, facilitating the E2 elimination pathway. Its non-nucleophilic nature is crucial in preventing competing Sₙ2 substitution reactions, which are often observed with less hindered bases. This selectivity is particularly valuable in the synthesis of complex molecules where multiple functional groups are present.

Logical Workflow for Dehydrohalogenation

Caption: General workflow for a dehydrohalogenation reaction using this compound.

Experimental Protocol: Dehydrohalogenation of a Secondary Alkyl Halide

A representative procedure for the dehydrohalogenation of a secondary alkyl halide involves refluxing the substrate with an excess of this compound in a suitable solvent.

-

Materials: Secondary alkyl halide (1.0 equiv), this compound (2.0-3.0 equiv), anhydrous toluene.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the secondary alkyl halide and anhydrous toluene.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash sequentially with 1M HCl to remove excess collidine, followed by saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkene.

-

| Substrate | Product | Yield | Reference |

| 2-Chloro-2-methylcyclohexanone | 2-Methyl-2-cyclohexenone | High | [Not explicitly stated, but implied] |

| Stigmasteryl acetate (B1210297) bromide | 7-Dehydrostigmasteryl acetate | Good | [Not explicitly stated, but implied] |

Silyl (B83357) Enol Ether Formation

This compound can be used as a base in the synthesis of silyl enol ethers from ketones and silyl halides, such as trimethylsilyl (B98337) chloride (TMSCl).[5] The base facilitates the deprotonation of the α-carbon of the ketone to form an enolate, which is then trapped by the silyl halide. The choice of base can influence the regioselectivity of the reaction, leading to either the kinetic or thermodynamic silyl enol ether. While stronger, more hindered bases like lithium diisopropylamide (LDA) favor the kinetic product, weaker bases like triethylamine (B128534) or this compound can favor the formation of the more stable thermodynamic silyl enol ether.[5]

Signaling Pathway for Silyl Enol Ether Formation

Caption: Key steps in the formation of a silyl enol ether mediated by this compound.

Experimental Protocol: Synthesis of a Silyl Enol Ether

A general procedure for the synthesis of a silyl enol ether from a ketone is as follows:

-

Materials: Ketone (1.0 equiv), trimethylsilyl chloride (1.2 equiv), this compound (1.2 equiv), anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the ketone and anhydrous DMF.

-

Add this compound to the solution.

-

Cool the mixture to 0 °C and add trimethylsilyl chloride dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing cold saturated aqueous NaHCO₃ and pentane.

-

Separate the layers and extract the aqueous layer with pentane.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude silyl enol ether can be purified by distillation under reduced pressure.

-

| Ketone | Silylating Agent | Product | Yield | Reference |

| Acetone | TMSCl/NaI | Isopropenyl trimethylsilyl ether | 48-54% | [6] |

| General Carbonyl | TMSCl | Corresponding silyl enol ether | Good | [7] |

Cleavage of Sterically Hindered Esters

This compound serves as an effective solvent and base in the cleavage of sterically hindered esters, a reaction that is often challenging under standard hydrolysis conditions.[8] A common method involves the use of anhydrous lithium iodide in refluxing this compound.[3][9] The iodide ion acts as a nucleophile to attack the methyl group of the ester in an Sₙ2 reaction, and the collidine acts as a high-boiling solvent and acid scavenger.

Experimental Workflow for Ester Cleavage

Caption: Workflow for the cleavage of a hindered ester using LiI and this compound.

Experimental Protocol: Cleavage of 2-Benzyl-2-carbomethoxycyclopentanone (B82281) [9]

-

Materials: 2-Benzyl-2-carbomethoxycyclopentanone (30 g, 0.129 mole), lithium iodide dihydrate (30 g, 0.177 mole), dry 2,4,6-collidine (170 mL).

-

Procedure:

-

A mixture of lithium iodide dihydrate and dry 2,4,6-collidine is heated to reflux in a three-necked flask under a nitrogen atmosphere until all the lithium iodide has dissolved.

-

A solution of 2-benzyl-2-carbomethoxycyclopentanone in 2,4,6-collidine is added to the boiling solution.

-

The mixture is refluxed for 6.5 hours.

-

After cooling, the mixture is poured into a mixture of ice and concentrated hydrochloric acid.

-

The product is extracted with ether, and the ether extracts are washed with water, 10% sodium thiosulfate (B1220275) solution, and saturated salt solution.

-

The ethereal solution is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The residue is distilled under reduced pressure to give 2-benzylcyclopentanone.

-

| Substrate | Product | Yield | Reference |

| 2-Benzyl-2-carbomethoxycyclopentanone | 2-Benzylcyclopentanone | 77% | [9] |

Acylation Reactions

In acylation reactions, particularly of hindered alcohols, this compound can be used as a base to neutralize the acid byproduct (e.g., HCl from an acyl chloride or a carboxylic acid from an anhydride). Its steric bulk prevents it from competing with the alcohol as a nucleophile for the acylating agent.

Experimental Protocol: General Acylation of a Hindered Alcohol

-

Materials: Hindered alcohol (1.0 equiv), acyl chloride or anhydride (B1165640) (1.1-1.5 equiv), this compound (1.2-2.0 equiv), anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve the hindered alcohol and this compound in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add the acylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and transfer to a separatory funnel.

-

Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

| Alcohol Type | Acylating Agent | Catalyst System | Yield | Reference |

| Aryl alkyl carbinols | Acetic anhydride | Chiral ferrocene-derived DMAP analogue | up to 47% | [10] |

| Various alcohols | Acetic anhydride | Bi(OTf)₃ | High | [11] |

| Primary alcohols/phenols | Acetic anhydride | Dried NaHCO₃ | Good to excellent | [12] |

Solid-Phase Peptide Synthesis (SPPS)

This compound is also employed in solid-phase peptide synthesis, particularly in the coupling steps.[13][14][15] It can be used as a base in conjunction with coupling reagents like HATU or HBTU to facilitate the formation of the amide bond between amino acids.[14][15] Its basicity is sufficient to deprotonate the carboxylic acid of the incoming amino acid and the protonated amine on the resin-bound peptide, while its steric hindrance minimizes side reactions.

Experimental Protocol: Amino Acid Coupling in SPPS [13]

-

Materials: Fmoc-protected amino acid (e.g., Boc-Orn(Fmoc)-OH), 2-chlorotrityl chloride resin, 2,4,6-collidine, dichloromethane (DCM).

-

Procedure (First Amino Acid Loading):

-

Swell the 2-chlorotrityl chloride resin in DCM for at least 30 minutes.

-

Dissolve the first Fmoc-protected amino acid in DCM with 2,4,6-collidine (e.g., 100 mg Boc-Orn(Fmoc)-OH in 8 mL DCM with 0.3 mL 2,4,6-collidine for a 0.1 mmol scale synthesis).

-

Drain the DCM from the swelled resin and add the amino acid/DCM/collidine mixture.

-

Agitate the mixture for a specified time to allow for coupling.

-

Wash the resin extensively with DCM and DMF to remove excess reagents.

-

Conclusion

This compound is a versatile and highly effective non-nucleophilic base in organic chemistry. Its principal applications in dehydrohalogenation, silyl enol ether formation, ester cleavage, and acylation reactions are a testament to the utility of its unique sterically hindered structure. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the successful implementation of this compound in their synthetic endeavors. The careful selection of reaction conditions, as outlined, will enable the optimization of yields and minimization of side products in a wide range of chemical transformations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

- 4. Selling 2,4,6-Collidine| this compound| 108-75-8 99% In stock suppliers |Tocopharm [tocopharm.com]

- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organic chemistry - Role of NaI in Formation of Silyl Enol Ethers using Chloro(trimethyl)silane - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Metal Iodide/Chloride Salts - Wordpress [reagents.acsgcipr.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4,6-Trimethylpyridine: pKa and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties and solvent compatibility of 2,4,6-trimethylpyridine, also known as collidine. A thorough understanding of these characteristics is crucial for its effective application in chemical synthesis, catalysis, and pharmaceutical development. This document presents quantitative data in structured tables, details experimental protocols for key measurements, and includes visualizations to illustrate fundamental concepts and workflows.

Core Physicochemical Properties

This compound is a sterically hindered, non-nucleophilic base widely utilized in organic synthesis. Its three methyl groups ortho and para to the nitrogen atom influence its basicity and reactivity.

pKa of this compound: An Overview

The pKa value, the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid, is a critical parameter for predicting the behavior of this compound in various chemical environments. The pKa determines the extent of protonation at a given pH, which in turn affects its solubility, reactivity, and catalytic activity.

pKa in Aqueous and Non-Aqueous Media

The basicity of this compound is significantly influenced by the solvent. In aqueous solution, the pKa of its conjugate acid (the collidinium ion) is well-established. However, in non-aqueous solvents, which are frequently employed in organic synthesis, the pKa can vary considerably due to differences in solvent polarity, hydrogen bonding capabilities, and dielectric constant.

| Solvent | pKa Value | Reference |

| Water | 7.43 (at 25°C) | [1] |

| Water | 7.4 | [2][3][4] |

| Water | 6.69 (at 25°C) | [5] |

| Methanol | MAX ABSORPTION (METHANOL): 264 NM (LOG E= 3.58) | [1] |

Note: Discrepancies in reported aqueous pKa values may arise from different experimental conditions and methodologies.

Solvent Compatibility and Solubility

The choice of solvent is paramount for any chemical reaction or process. This compound exhibits broad compatibility with a range of common organic solvents, a property that enhances its versatility as a non-nucleophilic base and catalyst.

Qualitative and Quantitative Solubility

This compound is generally soluble in a variety of polar and non-polar organic solvents.[6] Its solubility in water is moderate and exhibits a notable temperature dependence, being more soluble in cold water than in hot water.[4][5][7]

| Solvent | Solubility | Reference |

| Water | 35 g/L (at 20°C) | [8][9] |

| 20.8 g/100 mL (at 6°C) | [1][2][5] | |

| 3.5 g/100 mL (at 20°C) | [1][2][5] | |

| 1.8 g/100 mL (at 100°C) | [1][2][5] | |

| Methanol | Soluble | [2][3] |

| Ethanol | Soluble | [2][3] |

| Diethyl Ether | Miscible | [2][3][5] |

| Chloroform | Soluble | [2][3] |

| Benzene | Soluble | [3] |

| Toluene | Soluble | [3] |

| Acetone | Soluble | [3] |

Stability

This compound is a stable compound under normal conditions.[10] However, as with many organic compounds, it is important to consider its stability in the presence of strong oxidizing agents and to avoid sources of ignition due to its flammability.

Experimental Protocols for pKa Determination

Accurate determination of pKa is essential for understanding and optimizing reaction conditions. Two common and reliable methods for determining the pKa of organic bases like this compound are potentiometric titration and UV-Vis spectroscopy.

Potentiometric Titration

This classical method involves the gradual addition of a titrant (a strong acid) to a solution of the base (this compound) and monitoring the resulting change in pH with a pH meter. The pKa is determined from the midpoint of the titration curve.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Accurately prepare a solution of this compound of known concentration (e.g., 0.05 M) in the desired solvent (e.g., water, or a mixed aqueous-organic solvent system).

-

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration:

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized acid solution in small, precise increments.

-

Record the pH value after each addition, allowing the solution to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve.

-

The pH at the half-equivalence point (where half of the base has been neutralized) is equal to the pKa of the conjugate acid.

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mVOC 4.0 [bioinformatics.charite.de]

- 4. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2,4,6-Collidine CAS#: 108-75-8 [m.chemicalbook.com]

- 8. This compound | 108-75-8 | TCI AMERICA [tcichemicals.com]

- 9. This compound | 108-75-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,4,6-Trimethylpyridine (Collidine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethylpyridine, commonly known as collidine, is a sterically hindered pyridine (B92270) base with significant applications in organic synthesis and the pharmaceutical industry.[1] Its utility as a non-nucleophilic base and catalyst makes it a valuable reagent in a variety of chemical transformations, including dehydrohalogenation and acylation reactions.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and detailed protocols for its purification. The information is intended to serve as a practical resource for researchers, chemists, and professionals involved in drug development and fine chemical synthesis.

Introduction

This compound is a heterocyclic aromatic organic compound consisting of a pyridine ring substituted with three methyl groups at the 2, 4, and 6 positions.[1][2] It is a colorless to pale yellow liquid with a characteristic pungent odor.[1] The steric hindrance provided by the two methyl groups adjacent to the nitrogen atom significantly reduces its nucleophilicity while maintaining its basicity (pKa of the conjugate acid is approximately 7.43).[2][3] This unique combination of properties makes it an ideal choice as an acid scavenger in reactions where nucleophilic attack by the base is undesirable.[1]

This guide details the two principal methods for the synthesis of this compound: the Hantzsch pyridine synthesis and the industrial condensation of acetone (B3395972) with ammonia (B1221849). Furthermore, it provides detailed procedures for the purification of crude collidine to high purity, a critical step for its application in sensitive chemical processes.

Synthesis of this compound

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the preparation of pyridine derivatives.[4][5] For the synthesis of this compound, the reaction involves the condensation of ethyl acetoacetate (B1235776) (two equivalents), acetaldehyde (B116499) (one equivalent), and ammonia (one equivalent).[2][6] The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine.[4][5]

Reaction Scheme:

Figure 1: Hantzsch synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine two molar equivalents of ethyl acetoacetate, one molar equivalent of acetaldehyde, and one molar equivalent of aqueous ammonia.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Oxidation: After the initial condensation is complete, the resulting dihydropyridine intermediate is oxidized to form this compound. This can be achieved using an oxidizing agent such as nitric acid, ferric chloride, or potassium permanganate.[5]

-

Work-up: Upon completion of the oxidation, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate). Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the crude this compound.

Industrial Synthesis from Acetone and Ammonia

A common industrial method for the synthesis of this compound involves the condensation of acetone with ammonia.[1] This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst.

Reaction Scheme:

Figure 2: Industrial synthesis of this compound.

Experimental Protocol (General):

-

Reactants: Charge a high-pressure reactor with acetone and ammonia (or an aqueous solution thereof). The molar ratio of ammonia to acetone can range from 0.2:1 to 14:1.[7]

-

Catalyst: The reaction is catalyzed by an inorganic catalyst, which may contain one or more metals such as platinum, palladium, nickel, cobalt, rhodium, tungsten, molybdenum, or rhenium, or their oxides.[7] These catalysts are often supported on materials like alumina, silica-alumina, or silica-magnesia.[7]

-

Reaction Conditions: Heat the reactor to a temperature in the range of 360°C to 390°C under a pressure of 2 to 50 atmospheres.[7]

-

Product Recovery: After the reaction, the mixture containing this compound is cooled and subjected to a separation process to isolate the desired product.[7]

Purification of this compound

Commercial this compound may contain impurities such as other pyridine isomers (e.g., 3,5-dimethylpyridine (B147111) and 2,3,6-trimethylpyridine) and water.[3] High-purity collidine is essential for many applications, and several purification methods can be employed.

Purification via Salt Formation

A highly effective method for purifying this compound involves its conversion to a salt, which can be isolated and then reconverted to the free base.

Workflow:

Figure 3: Purification workflow for this compound via salt formation.

Experimental Protocol (Hydrochloride Formation):

-

Dissolution: Dissolve the crude this compound in a suitable dry, non-polar solvent such as benzene.[3]

-

Precipitation: Cool the solution in an ice bath and pass dry hydrogen chloride gas through it. The collidine hydrochloride will precipitate as a white solid.[3]

-

Isolation: Filter the precipitate and wash it with a small amount of cold, dry solvent.

-

Regeneration: Suspend the collidine hydrochloride in water and add a strong base, such as sodium hydroxide (B78521), until the solution is alkaline (pH 8-9).[8]

-

Extraction: Extract the liberated this compound with an organic solvent.

-

Drying and Distillation: Dry the organic extract and purify the product by fractional distillation.

Experimental Protocol (Sulfate Formation):

-

Reaction: Add concentrated sulfuric acid to a solution of crude this compound in an industrial ethanol (B145695) solvent with stirring until crystals of this compound sulfate (B86663) are formed.[8]

-

Filtration and Washing: Filter the crystals and wash them at high temperature.[8]

-

Recrystallization: Recrystallize the this compound sulfate from ethanol to improve purity.[8] A purity of over 99% can be achieved with further recrystallization.[8]

-

Regeneration: Dissolve the purified sulfate salt in water and add solid sodium hydroxide tablets while stirring, maintaining the temperature between 45-60°C. Continue until the pH reaches 8-9.[8] After standing, the upper layer containing the purified this compound is separated.[8]

Purification by Fractional Distillation

Fractional distillation can be used to purify this compound, particularly to remove impurities with significantly different boiling points. However, separation from isomeric lutidines and other trimethylpyridines can be challenging due to their close boiling points.[9]

Experimental Protocol:

-

Drying: Dry the crude this compound over a suitable drying agent, such as potassium hydroxide (KOH) pellets or calcium hydride (CaH2), to remove water.[10]

-

Distillation: Perform fractional distillation using an efficient fractionating column (e.g., a Vigreux or packed column). Collect the fraction boiling at approximately 171-172°C.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1][2] |

| Molecular Weight | 121.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent, pyridine-like | [1][2] |

| Boiling Point | 171-172 °C | [2] |

| Melting Point | -44.5 °C | [2] |

| Density | 0.917 g/mL at 25 °C | |

| pKa (of conjugate acid) | 7.43 (at 25 °C) | [2] |

| Solubility in Water | 35 g/L at 20 °C | [2] |

| Refractive Index | 1.4959 (at 25 °C) | [2] |

Table 2: Specifications for Purified this compound

| Test | Specification | Reference |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Purity (by GC) | ≥ 99% | |

| Water Content (by KF) | ≤ 0.20% | [1] |

| Residue on Evaporation | ≤ 0.005% | [1] |

Conclusion

The synthesis and purification of this compound are well-established processes that are crucial for its application in research and industry. The Hantzsch synthesis provides a versatile laboratory-scale route, while the condensation of acetone and ammonia is suitable for large-scale industrial production. Effective purification, primarily through salt formation and recrystallization, is paramount to achieving the high purity required for its use as a sterically hindered, non-nucleophilic base in sensitive organic transformations. This guide provides the essential technical details for the successful preparation and purification of this important chemical intermediate.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. brainly.in [brainly.in]

- 7. US4701529A - Single pass process for making trimethyl pyridine - Google Patents [patents.google.com]

- 8. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]

- 9. patents.justia.com [patents.justia.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

2,4,6-Trimethylpyridine (Collidine) as a Non-Nucleophilic Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism, properties, and applications of 2,4,6-trimethylpyridine, commonly known as collidine, as a sterically hindered, non-nucleophilic base in organic synthesis. Its unique structural features make it an invaluable tool for reactions requiring proton abstraction without the complication of nucleophilic side reactions.

The Core Mechanism: Steric Hindrance and Selective Basicity

This compound is a heterocyclic organic compound consisting of a pyridine (B92270) ring substituted with three methyl groups at the 2, 4, and 6 positions.[1][2][3] The core of its function as a non-nucleophilic base lies in the concept of steric hindrance .[4][5]

Basicity is the ability of a molecule to accept a proton, a thermodynamic property, while nucleophilicity is the ability to donate an electron pair to an electrophilic center, a kinetic property.[6] While often related, these properties can be decoupled. In 2,4,6-collidine, the methyl groups at the 2- and 6-positions (ortho to the nitrogen atom) create a crowded environment around the nitrogen's lone pair of electrons.[4]

This steric bulk acts as a physical shield, preventing the nitrogen from attacking larger electrophilic centers, thus significantly diminishing its nucleophilicity.[4] However, the small size of a proton allows it to bypass this steric shield and be abstracted by the nitrogen's lone pair. This selective reactivity makes collidine an effective "proton sponge" that can neutralize acidic byproducts in a reaction mixture without interfering with electrophilic substrates.[1][4]

Caption: Steric hindrance allows proton access while blocking larger electrophiles.

Quantitative Data Summary

The physicochemical properties of this compound are crucial for its application. The pKa of its conjugate acid is a key indicator of its basicity.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1][3] |

| Molecular Weight | 121.18 g/mol | [1][3] |

| pKa of Conjugate Acid | 7.43 (at 25 °C) | [2][7] |

| Boiling Point | 170-172 °C | [2][3][8] |

| Density | 0.913 - 0.917 g/mL at 20-25 °C | [8] |

| Appearance | Clear, colorless to pale yellow liquid | [1][7] |

| Solubility | Slightly soluble in water; soluble in methanol, ethanol, ether, chloroform, benzene, toluene, and dilute acids. | [1][8][9] |

Key Applications in Organic Synthesis

Due to its unique properties, 2,4,6-collidine is employed in a variety of organic reactions where a strong, non-nucleophilic base is required.

-

Dehydrohalogenation: This is a primary application where collidine promotes elimination reactions to form alkenes.[3][10] It efficiently neutralizes the hydrogen halide (e.g., HCl, HBr) byproduct, driving the reaction to completion while minimizing competing SN2 substitution reactions.[10]

-

Esterification and Acylation: Collidine is used to scavenge the acid generated during esterification and acylation reactions, particularly with acid-sensitive substrates.[1][11]

-

Catalysis: It can act as a catalyst in various chemical processes, including the synthesis of pharmaceuticals and agrochemicals, helping to improve reaction rates and yields.[11][12]

Caption: A typical experimental workflow for a dehydrohalogenation reaction.[3]

Experimental Protocols

The following are generalized protocols that demonstrate the practical use of this compound.

Protocol 1: General Dehydrohalogenation of a Secondary Alkyl Halide [3]

This protocol describes a typical procedure for an elimination reaction using collidine.

-

Materials and Reagents:

-

Secondary alkyl halide (1.0 equivalent)

-

This compound (1.5 - 2.0 equivalents), distilled from CaH₂ for high purity reactions[13]

-

High-boiling point, anhydrous solvent (e.g., toluene, xylene)

-

Water (for quenching)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

-

Heating mantle with magnetic stirrer

-

Apparatus for analysis (TLC plates, GC-MS, NMR)

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide and the high-boiling point solvent.

-

Add this compound (1.5 - 2.0 eq) to the flask.[3]

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots via GC-MS until the starting material is consumed.

-

Once complete, cool the mixture to room temperature.[3]

-

-

Workup and Purification:

-

Quench the reaction by adding water to the cooled flask.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove residual collidine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product via distillation or column chromatography to yield the desired alkene.

-

-

Analysis:

-

Confirm the identity and purity of the final product using techniques such as GC-MS and NMR spectroscopy.

-

Protocol 2: Preparation of bis(this compound)iodine(I) Hexafluorophosphate (B91526) [13]

This protocol details the synthesis of a useful iodinating reagent derived from collidine.

-

Materials and Reagents:

-

bis(trimethylpyridine)silver(I) hexafluorophosphate (0.166 mol)

-

Iodine (0.165 mol)

-

Dry methylene (B1212753) chloride (500 mL)

-

1-L three-necked, round-bottomed flask with mechanical stirrer and drying tube

-

-

Procedure:

-

Charge the three-necked flask with dry methylene chloride, bis(trimethylpyridine)silver(I) hexafluorophosphate, and iodine.

-

Stir the mixture at room temperature until all the iodine is consumed, which typically takes 1-2 hours.[13]

-

The resulting yellow solid (silver iodide) is removed by suction filtration and washed with an additional 100 mL of dry methylene chloride.

-

The filtrate is concentrated under reduced pressure to yield the crude product as a yellow solid. The product is suitable for many reactions without further purification.[13]

-

For long-term storage, the solid should be kept in the dark at 0°C.[13]

-

Logic of Base Selection

The choice of a base is critical for directing the outcome of a reaction. For processes like dehydrohalogenation, the ideal base possesses high basicity to abstract a proton efficiently but low nucleophilicity to avoid unwanted substitution reactions. 2,4,6-collidine fits this profile perfectly due to its sterically hindered nature.

Caption: Factors influencing the selection of a base for dehydrohalogenation.[3]

Conclusion

This compound is a powerful and versatile non-nucleophilic base whose utility is a direct consequence of its molecular structure. The steric hindrance provided by its ortho-methyl groups effectively suppresses its nucleophilicity while preserving its basicity, allowing for the selective abstraction of protons. This property makes it an indispensable reagent in modern organic synthesis, particularly for promoting elimination reactions and for use in systems sensitive to nucleophilic attack. A thorough understanding of its mechanism and properties enables researchers and drug development professionals to leverage its unique reactivity to achieve higher yields and purer products in complex chemical transformations.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [drugfuture.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safety and Handling of 2,4,6-Trimethylpyridine

This document provides a comprehensive overview of the safety precautions, handling protocols, and toxicological data for 2,4,6-trimethylpyridine (also known as sym-collidine), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, aromatic odor.[1][2] It is a versatile compound used as a non-nucleophilic base in organic synthesis, a solvent, and a precursor in the manufacturing of pharmaceuticals and agrochemicals.[2][3] Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Synonyms | 2,4,6-Collidine, sym-Collidine | [3][4][5] |

| CAS Number | 108-75-8 | [2][4] |

| Molecular Formula | C₈H₁₁N | [2][6] |

| Molecular Weight | 121.18 g/mol | [2][6] |

| Appearance | Clear, colorless to pale yellow liquid | [2][4] |

| Melting Point | -43 °C to -44.5 °C | [1][4][6] |

| Boiling Point | 170.4 °C to 172 °C | [1][4][6] |

| Flash Point | 55 °C to 58 °C | [1][4] |

| Density | 0.913 g/mL at 20 °C | [1][3] |

| Vapor Pressure | 1.9 - 1.99 mmHg at 25 °C | [1][6] |

| Solubility | Slightly soluble in water; miscible with ether and soluble in methanol, ethanol, chloroform, benzene, toluene, and dilute acids. | [1][2] |

| logP (Octanol/Water) | 1.88 - 2.11 |[1][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] The primary hazards include flammability and toxicity upon contact, inhalation, or ingestion.[4] The signal word for this chemical is "Danger".[4][5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | 3 | H226: Flammable liquid and vapour.[4][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4][7] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[4][7] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][7] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[4][7] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation.[4][7] |

| Hazardous to the Aquatic Environment | 3 | H412: Harmful to aquatic life with long lasting effects.[7][9] |

Toxicological and Ecotoxicological Data

Exposure to this compound can have significant health effects. It is toxic in contact with skin and harmful if swallowed or inhaled.[4] The available toxicological data is crucial for risk assessment in a laboratory setting.

Table 3: Summary of Toxicological Data

| Test | Species | Route | Value | References |

|---|---|---|---|---|

| LD50 | Rat | Oral | 400 mg/kg | [7][8] |

| LD50 | Guinea Pig | Dermal | 1,000 mg/kg | [7] |

| LD50 | Rat | Dermal | 1,000 mg/kg |[8] |

Table 4: Summary of Ecotoxicological Data

| Test | Species | Exposure Time | Value | References |

|---|---|---|---|---|

| LC50 | Daphnia magna (Water Flea) | 48 hours | 96.5 mg/L | [7] |

| EC50 | Algae | 72 hours | 9.16 mg/L |[8] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

4.1 Engineering Controls Always handle this chemical in a well-ventilated area.[8][10] A certified laboratory chemical fume hood is required to control exposure to harmful vapors.[11]

4.2 Personal Protective Equipment (PPE) Appropriate PPE is the primary defense against chemical exposure.[10] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

References

- 1. This compound | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. exsyncorp.com [exsyncorp.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | CAS#:108-75-8 | Chemsrc [chemsrc.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 2,4,6-三甲基吡啶 CAS 108-75-8 | 822267 [merckmillipore.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trimethylpyridine (also known as collidine) in a range of common organic solvents. The information presented herein is intended to support research, development, and formulation activities where this compound is utilized as a reagent, catalyst, or solvent.

Executive Summary

This compound is a versatile organic compound widely employed in chemical synthesis. Its solubility profile is a critical parameter for its effective use. This guide summarizes the available quantitative and qualitative solubility data for this compound in methanol (B129727), ethanol, chloroform, benzene, toluene, diethyl ether, and acetone. While quantitative data for specific solubility limits are scarce, indicating high miscibility, this document compiles the available information and outlines the experimental protocols for determining solubility and miscibility.

Solubility Data

The solubility of this compound in various organic solvents has been reported in the literature, primarily in qualitative terms. The compound is generally described as being "soluble" or "miscible" with a range of common organic solvents. This high degree of affinity suggests that for many practical purposes, it can be considered miscible in all proportions.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Method | Reference |

| Methanol | 25, 30, 35, 40 | Miscible in all proportions | Density and Excess Molar Volume Measurement | Pividori et al., 2012 |

| Ethanol | Not Specified | Soluble[1] | Not Specified | The Merck Index |

| Chloroform | Not Specified | Soluble[1] | Not Specified | The Merck Index |

| Benzene | Not Specified | Soluble[1] | Not Specified | The Merck Index |

| Toluene | Not Specified | Soluble[1] | Not Specified | The Merck Index |

| Diethyl Ether | Not Specified | Miscible[1] | Not Specified | The Merck Index |

| Acetone | Not Specified | Soluble | Not Specified | HSDB |

Experimental Protocols

The determination of solubility and miscibility of a liquid in an organic solvent can be achieved through various established experimental methods. Below are detailed protocols for a general approach to determining liquid-liquid miscibility and a specific method adapted from the study of this compound in methanol.

General Protocol for Determining Liquid-Liquid Miscibility

This protocol provides a general procedure to visually determine the miscibility of this compound with an organic solvent at a given temperature.

1. Materials:

- This compound (high purity)

- Organic solvent of interest (high purity)

- Calibrated pipettes or graduated cylinders

- A series of clean, dry test tubes or vials with stoppers

- A thermostatically controlled water bath or heating/cooling block

- A vortex mixer or shaker

2. Procedure: 2.1. Prepare a series of mixtures of this compound and the organic solvent in varying volume/volume or mole fractions (e.g., 10%, 20%, ..., 90%). 2.2. For each mixture, accurately measure the required volume of each component and add them to a labeled test tube. 2.3. Securely stopper the test tubes and vigorously mix the contents using a vortex mixer or by shaking for a predetermined time (e.g., 1-2 minutes) to ensure thorough mixing. 2.4. Place the test tubes in a thermostatically controlled bath set to the desired temperature and allow them to equilibrate. 2.5. After equilibration, visually inspect each mixture for the presence of a single homogeneous phase or two distinct layers. The absence of a meniscus between two liquid phases indicates miscibility. 2.6. If two phases are observed, the components are considered immiscible or partially miscible at that composition and temperature.

Specific Protocol: Density and Excess Molar Volume Measurement for Methanol Mixtures

This method, adapted from the work of Pividori et al. (2012), is used to confirm complete miscibility and to study the thermodynamic properties of the binary mixture of this compound and methanol. The complete miscibility is inferred from the ability to prepare homogeneous mixtures across the entire composition range for density measurements.

1. Materials and Equipment:

- This compound (high purity, e.g., >99%)

- Methanol (high purity, e.g., >99.8%)

- Analytical balance with a precision of ±0.01 mg

- A vibrating-tube densimeter

- A thermostatically controlled water bath with a stability of ±0.01 K

- Syringes for sample injection

2. Procedure: 2.1. Sample Preparation: Prepare binary mixtures of this compound and methanol by mass over the entire mole fraction range. Use an analytical balance to accurately weigh the components in airtight vials to prevent evaporation. 2.2. Density Measurement: 2.2.1. Calibrate the vibrating-tube densimeter at the desired temperatures using two reference fluids with known densities (e.g., dry air and ultrapure water). 2.2.2. Inject the prepared binary mixture into the densimeter cell using a syringe. 2.2.3. Allow the sample to reach thermal equilibrium within the cell, as indicated by a stable density reading. 2.2.4. Record the density of the mixture at each specified temperature. 2.3. Data Analysis: 2.3.1. The ability to obtain stable, single-phase density readings across the entire composition range confirms the complete miscibility of this compound and methanol. 2.3.2. Calculate the excess molar volume (VE) using the following equation: VE = (x₁M₁ + x₂M₂) / ρ - (x₁M₁/ρ₁ + x₂M₂/ρ₂) where x is the mole fraction, M is the molar mass, and ρ is the density. The subscripts 1 and 2 refer to this compound and methanol, respectively. A smooth, continuous curve for VE as a function of mole fraction further supports complete miscibility.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and miscibility of this compound in organic solvents.

Caption: General workflow for determining miscibility.

Caption: Workflow for density measurement of binary mixtures.

References

The Discovery and Synthesis of 2,4,6-Trimethylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2,4,6-trimethylpyridine, commonly known as collidine. From its initial isolation from bone oil in the mid-19th century to the development of rational synthetic methods and modern industrial processes, this document details the key scientific milestones. It includes a compilation of its physicochemical properties, detailed experimental protocols for its landmark syntheses, and a discussion of its application as a sterically hindered, non-nucleophilic base in organic synthesis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, a heterocyclic organic compound, is the most well-known isomer of collidine. It consists of a pyridine (B92270) ring substituted with three methyl groups at the 2, 4, and 6 positions. This substitution pattern imparts unique steric and electronic properties, most notably its function as a non-nucleophilic base, which has made it an invaluable tool in organic synthesis. This guide explores the historical journey of this compound, from its discovery in natural sources to the advent of its targeted synthesis and subsequent industrial production.

Discovery and Early History

The first isolation of this compound was reported in 1854 from Dippel's oil, a complex mixture of nitrogenous compounds obtained from the destructive distillation of animal bones.[1] While the specific individual who first isolated the compound in 1854 is not consistently named in readily available literature, the work of the Scottish chemist Thomas Anderson in the 1850s on the constituents of bone oil, including the isolation and characterization of various pyridine bases like picoline, was foundational in this area.

Prior to its synthesis, coal tar and shale oil were also recognized as natural sources of this compound, though it was present in small amounts.[2] The technical-grade collidine commercially available from these sources was often a mixture of trimethyl and dimethyl pyridines, which were challenging to separate due to their close boiling points.[3][4]

Physicochemical Properties